

An In-depth Technical Guide to the Properties of Halogenated Anilines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-iodoaniline

Cat. No.: B1492454

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To the Researcher: The following technical guide addresses the core requirements of your request. However, comprehensive experimental data for the specific isomer, **3-Chloro-2-fluoro-4-iodoaniline**, is not readily available in public scientific literature or chemical databases. This suggests the compound may be novel, exceptionally rare, or synthetically challenging.

To provide a valuable and structurally relevant resource, this guide will focus on a closely related and well-documented compound: 3-Chloro-4-fluoroaniline (CAS No. 367-21-5). The data, protocols, and workflows presented for this analogue are illustrative of the characterization required for substituted anilines in a drug discovery and development context.

Executive Summary

Halogenated anilines are a critical class of chemical intermediates, widely utilized as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] The specific placement of different halogen atoms on the aniline ring allows for precise control over the molecule's electronic properties, reactivity, and metabolic stability. This strategic functionalization is a key tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates.

This document provides a detailed overview of the known properties of 3-Chloro-4-fluoroaniline, including its chemical, physical, and spectral characteristics. It also outlines a common synthetic protocol and discusses the general role of related iodoanilines in modern

organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions that are pivotal for building molecular complexity.

Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for 3-Chloro-4-fluoroaniline.

Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	367-21-5	
Molecular Formula	C ₆ H ₅ ClFN	
Molecular Weight	145.56 g/mol	
Appearance	Beige Solid	
Melting Point	42-44 °C	
Boiling Point	227-228 °C	
Flash Point	110 °C (closed cup)	

Table 2: Spectroscopic Data

Spectrum Type	Key Features / Peaks
¹ H NMR	Spectral data available, confirming the structure.
Mass Spec.	Molecular ion peak consistent with the molecular weight.
IR	Peaks corresponding to N-H, C-H (aromatic), C-F, and C-Cl bonds.

Synthesis and Reactivity

The unique substitution pattern of multi-halogenated anilines offers distinct synthetic handles for chemists. In compounds containing both chloro and iodo substituents, the carbon-iodine bond is significantly more reactive, especially in cross-coupling reactions. This differential

reactivity allows for selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent transformations. The iodine atom serves as an excellent leaving group in foundational reactions like Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds.^[2]

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline

A prevalent method for synthesizing 3-Chloro-4-fluoroaniline is through the catalytic hydrogenation of its nitro precursor, 3-chloro-4-fluoronitrobenzene.^[1]

Objective: To prepare 3-Chloro-4-fluoroaniline via the reduction of 3-chloro-4-fluoronitrobenzene.

Materials:

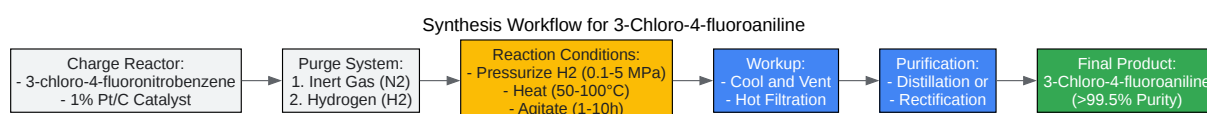
- 3-chloro-4-fluoronitrobenzene
- 1% Platinum on Carbon (Pt/C) catalyst
- Hydrogen gas (H₂)
- High-pressure reactor

Procedure:

- A high-pressure reactor is charged with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The typical mass ratio of the starting material to the catalyst is between 200:1 and 400:1.^[1]
- The vessel is sealed and purged first with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
- The reactor is pressurized with hydrogen to a pressure of 0.1-5 MPa.^[1]
- The reaction mixture is heated to a temperature between 50-100 °C and agitated for a period of 1-10 hours.^[1]

- Reaction completion is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented.
- The reaction mixture is filtered while hot to remove the Pt/C catalyst.
- The resulting crude product can be purified by distillation or rectification to yield pure 3-chloro-4-fluoroaniline (purity >99.5%).^[1]

The following diagram illustrates the logical workflow for this synthetic process.



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A generalized workflow for the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

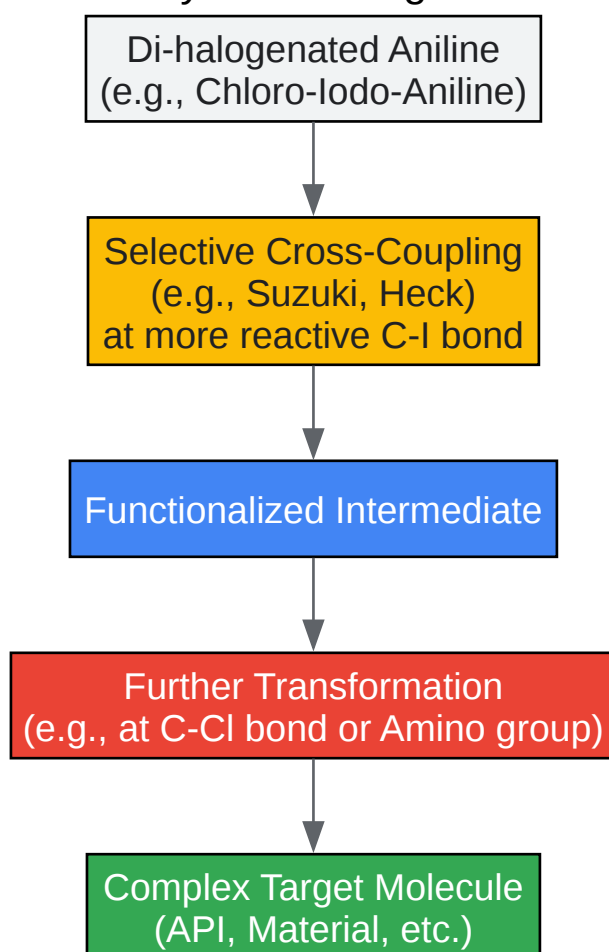
Applications in Drug Discovery and Materials Science

Aniline and its derivatives are foundational building blocks in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic instability or toxicity.^[3] The introduction of halogens is a key strategy to mitigate these issues and modulate a compound's properties.

- Fluorine: Often incorporated to block metabolic oxidation, increase binding affinity, and alter pKa.
- Chlorine: Used to modulate lipophilicity and electronic properties.
- Iodine: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.^[2]

Iodoanilines are crucial intermediates in the synthesis of a wide range of molecules, including antifungal agents, neuroprotective drugs, and APIs for treating urogenital diseases.[4] Their utility also extends to materials science, where they are used to create functionalized nanomaterials and high-performance polymers.[2] The logical relationship for leveraging a di-halogenated aniline in synthesis is shown below.

Synthetic Utility of Di-Halogenated Anilines



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Regioselective functionalization pathway for chloro-iodo-aniline derivatives.

Safety and Handling

As with all halogenated aromatic amines, 3-Chloro-4-fluoroaniline is classified as hazardous.

- Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and respiratory protection (e.g., type P2 respirator cartridges) is mandatory.
- Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
- Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.

Conclusion

While specific data on **3-Chloro-2-fluoro-4-iodoaniline** remains elusive, the analysis of its close isomer, 3-Chloro-4-fluoroaniline, provides a clear framework for the characterization of such compounds. Halogenated anilines are of paramount importance in modern chemical synthesis, offering a tunable platform for creating complex and high-value molecules. The differential reactivity of various halogen substituents is a powerful tool for regioselective synthesis, enabling the efficient construction of novel drug candidates and materials. Any further investigation into the properties of **3-Chloro-2-fluoro-4-iodoaniline** would require its de novo synthesis and subsequent experimental characterization.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Halogenated Anilines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1492454#what-are-the-properties-of-3-chloro-2-fluoro-4-iodoaniline]

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